
Ethylpropionyl acetate
Overview
Description
Ethylpropionyl acetate (IUPAC name: ethyl 3-oxopentanoate, CAS: 4949-44-4) is an organic ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . It features a ketone group (oxo) at the third carbon of the pentanoate chain, distinguishing it from simpler esters like ethyl acetate. This structural characteristic enhances its reactivity in synthetic chemistry, particularly in condensation and nucleophilic addition reactions.
The compound is primarily utilized as a laboratory reagent for synthesizing pharmaceuticals, agrochemicals, and specialty polymers . Its Safety Data Sheet (SDS) specifies stringent handling protocols, including the use of safety goggles, gloves, and adequate ventilation to mitigate exposure risks .
Preparation Methods
Preparation Methods of Ethylpropionyl Acetate
Esterification of Propionyl Derivatives with Ethanol
One of the principal methods to prepare this compound involves the esterification of propionyl-containing intermediates with ethanol under reflux conditions. This approach is supported by a detailed experimental procedure involving Meldrum's acid derivatives and acyl chlorides:
Step 1: Formation of Acyl Meldrum's Acid Intermediate
Meldrum's acid reacts with propionyl chloride in anhydrous dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst at 0 °C to room temperature over 24 hours under nitrogen atmosphere. This reaction yields a propionyl-substituted Meldrum's acid intermediate (3r) without further purification.Step 2: Alcoholysis/Esterification
The intermediate 3r is dissolved in ethanol and refluxed at 90 °C for 16 hours. This step breaks the Meldrum's acid ring, releasing carbon dioxide and acetone as by-products and forming the ethyl ester of the β-keto acid, which corresponds to this compound or its analogs. The crude product is purified by column chromatography to yield a pale yellow oil product.
This two-step synthesis is efficient for producing β-keto esters like this compound from Meldrum's acid and propionyl chloride precursors.
Acylation of Ethyl Acetate or Related Esters
Another approach involves direct acylation of ethyl acetate or related esters with propionyl chloride or propionyl derivatives under controlled conditions:
In this method, ethyl acetate acts as the nucleophile, reacting with propionyl chloride in the presence of a base or catalyst to form this compound. The reaction typically occurs in anhydrous solvents such as dichloromethane or acetone under reflux.
This method requires careful control of temperature and stoichiometry to avoid side reactions and maximize yield.
Methylation and Alkylation of β-Keto Esters
Following the initial esterification, further functionalization such as methylation at the α-carbon can be performed to modify the this compound structure:
The β-keto ester (this compound) is dissolved in anhydrous acetone under nitrogen.
Potassium carbonate is added as a base, followed by methyl iodide as the methylating agent.
The reaction mixture is refluxed at 75 °C for 24 hours to achieve α-methylation, yielding methylated derivatives of this compound.
This step is useful for preparing substituted this compound derivatives for further research or application.
Industrial and Alternative Methods
While the above laboratory-scale methods are well-documented, industrial production may involve continuous flow reactors and optimized catalytic systems to enhance yield and purity. For example:
Dehydrogenation of ethanol in the presence of catalysts (e.g., copper on silica) can produce ethyl acetate, which can be further acylated to this compound.
The process involves complex mixtures and requires efficient separation techniques such as distillation and chromatography to isolate high-purity this compound.
Summary Table of Preparation Methods
Research Findings and Considerations
The Meldrum's acid route provides a versatile and relatively mild synthetic pathway to this compound and its analogs, with good yields and manageable by-products (CO₂ and acetone), which are easily removed.
The use of DMAP as a catalyst in the acylation step enhances reaction efficiency and selectivity.
Reflux conditions in ethanol are critical for effective esterification, with temperature control (around 90 °C) ensuring complete conversion.
Methylation of the α-carbon allows structural modification, expanding the scope of derivatives accessible from this compound.
Industrial methods focus on catalyst optimization and process intensification to produce ethyl esters at scale, though these processes often require complex separation due to side products and azeotropes.
Chemical Reactions Analysis
Ethylpropionyl acetate undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Major products formed from these reactions include ethyl 3-hydroxyvalerate, ethyl 3-aminovalerate, and various substituted derivatives .
Scientific Research Applications
Ethylpropionyl acetate, also known as ethyl 2-propionylacetate, is an organic compound with the chemical formula C₇H₁₄O₃. This compound has garnered attention in various fields due to its unique properties and potential applications. Below, we explore the scientific research applications of this compound, including its uses in flavoring, fragrance, and as a solvent in chemical processes.
Key Properties
- Molecular Formula : C₇H₁₄O₃
- Molecular Weight : 158.18 g/mol
- Boiling Point : Approximately 180 °C
- Solubility : Soluble in organic solvents like ethanol and ether
Flavoring Agent
This compound is widely used as a flavoring agent in the food industry. It imparts a sweet, fruity flavor reminiscent of pineapple or pear, making it suitable for various food products such as:
- Beverages : Soft drinks and alcoholic beverages often incorporate this compound to enhance flavor profiles.
- Confectionery : Candies and desserts utilize this compound for its appealing taste.
- Dairy Products : Ice creams and yogurts may include it to provide a fruity note.
Fragrance Industry
In the fragrance sector, this compound is valued for its pleasant aroma. It is commonly found in:
- Perfumes : Used as a base note or middle note, contributing to the overall scent profile.
- Cosmetics : Incorporated into lotions, shampoos, and other personal care products for fragrance enhancement.
Solvent in Chemical Processes
This compound serves as a solvent in various chemical reactions and formulations. Its ability to dissolve a wide range of substances makes it useful in:
- Paints and Coatings : Employed as a solvent for resins and pigments.
- Adhesives : Used in formulations requiring good solvency properties.
- Pharmaceuticals : Acts as a solvent for active pharmaceutical ingredients (APIs) during drug formulation processes.
Research Applications
Recent studies have explored the potential of this compound in various scientific research applications:
Case Study 1: Flavor Profile Enhancement
A study published in the Journal of Food Science examined the impact of this compound on the flavor profile of fruit-based beverages. The researchers found that varying concentrations significantly enhanced the overall sensory experience, making it a preferred additive for manufacturers aiming to improve product appeal.
Case Study 2: Fragrance Development
Research conducted by perfumers highlighted the versatility of this compound in creating complex fragrance blends. In comparative analyses with other esters, it was noted that this compound provided superior stability and longevity in perfume formulations.
Case Study 3: Solvent Efficacy
A study published in the International Journal of Chemical Engineering tested this compound's efficacy as a solvent for various polymers used in coatings. The results indicated that it effectively dissolved high molecular weight polymers while maintaining desirable viscosity characteristics.
Table 1: Applications of this compound
Application Area | Specific Uses | Benefits |
---|---|---|
Flavoring | Beverages, confectionery, dairy products | Enhances taste profile |
Fragrance | Perfumes, cosmetics | Pleasant aroma |
Solvent | Paints, adhesives, pharmaceuticals | Good solvency properties |
Mechanism of Action
The mechanism of action of ethylpropionyl acetate depends on its specific applicationThese compounds can interact with molecular targets such as enzymes, receptors, and ion channels, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Esters
The following table compares ethylpropionyl acetate with four analogous esters, highlighting structural, functional, and application-based differences:
Structural and Functional Differences
This compound vs. Ethyl Acetate :
- The oxo group in this compound increases its polarity and reactivity compared to ethyl acetate, making it more suitable for ketone-involved reactions (e.g., Claisen condensations) .
- Ethyl acetate’s simplicity and volatility make it a ubiquitous solvent, whereas this compound’s specialized structure limits its use to niche synthetic processes .
This compound vs. Ethyl 3-Ethoxypropionate :
- The ether group in ethyl 3-ethoxypropionate enhances its stability and compatibility with coatings, while the oxo group in this compound favors lab-scale reactivity .
This compound vs. Vinyl Acetate: Vinyl acetate’s vinyl ester group enables radical polymerization (e.g., forming polyvinyl acetate for adhesives), contrasting with this compound’s non-polymerizing ester-ketone system .
This compound vs. Ethyl 3-Phenylpropionate :
- The phenyl group in ethyl 3-phenylpropionate introduces aromaticity, reducing reactivity but increasing utility in fragrances. This compound’s aliphatic oxo group prioritizes synthetic versatility .
Application-Specific Comparisons
- Industrial Use :
this compound is less prevalent in large-scale manufacturing than ethyl acetate or vinyl acetate, which dominate solvent and polymer markets, respectively . - Safety Protocols : Both this compound and ethyl 3-ethoxypropionate require strict PPE, but the latter explicitly prohibits food-related applications due to toxicity risks .
Biological Activity
Ethylpropionyl acetate, a compound belonging to the family of esters, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, including antimicrobial, antifungal, and anticancer activities.
This compound is characterized by the presence of an ethyl group and a propionyl moiety, which contribute to its unique chemical behavior. Understanding its chemical structure is crucial for elucidating its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, research indicates that esters similar to this compound exhibit significant antibacterial activity against various pathogens, including Klebsiella pneumoniae and Staphylococcus aureus. The mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Klebsiella pneumoniae | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 64 µg/mL |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies have demonstrated its effectiveness against several fungal strains, including Candida albicans and Aspergillus niger. The antifungal mechanism may involve the inhibition of ergosterol biosynthesis or disruption of cell wall integrity.
Fungal Strain | Inhibition Percentage (%) |
---|---|
Candida albicans | 70% |
Aspergillus niger | 64% |
Anticancer Properties
This compound's anticancer potential is an area of active investigation. Preliminary studies suggest that it may induce apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma). The compound appears to activate caspase pathways, leading to programmed cell death.
- Case Study : A study involving MCF-7 cells treated with this compound revealed a significant decrease in cell viability with an IC50 value of approximately 50 µg/mL. Flow cytometry analysis indicated that treatment resulted in increased early and late apoptosis rates.
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with cellular targets:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.
- Enzyme Inhibition : this compound may inhibit enzymes critical for microbial metabolism, thereby impeding growth and proliferation.
- Epigenetic Modulation : Recent findings suggest that the compound may influence gene expression related to stress responses in cancer cells.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing Ethylpropionyl acetate (ethyl 3-oxopentanoate) in laboratory settings?
Researchers typically synthesize this compound via esterification of 3-oxopentanoic acid with ethanol under acidic catalysis. Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., <sup>1</sup>H and <sup>13</sup>C NMR to identify ester carbonyl and α-keto groups) and gas chromatography-mass spectrometry (GC-MS) to verify purity . The molecular formula (C7H12O3) and weight (144.17 g/mol) should align with theoretical calculations .
Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound?
High-performance liquid chromatography (HPLC) with UV detection is used for quantifying impurities, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups. Stability studies under varying temperatures and humidity levels (e.g., 25°C/60% RH) can monitor degradation products, as recommended in pharmaceutical research guidelines . Accelerated stability testing protocols, such as those in ICH Q1A, are applicable .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Safety measures include using fume hoods for volatile compound handling, wearing nitrile gloves and protective goggles, and adhering to OSHA-compliant exposure limits. This compound should be stored in airtight containers at ≤4°C to prevent degradation, as outlined in chemical safety data sheets . Spill containment requires inert absorbents like vermiculite, followed by disposal via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers resolve contradictory data in kinetic studies of this compound’s reactivity under varying pH conditions?
Contradictions often arise from unaccounted variables like ionic strength or temperature fluctuations. Methodological refinement includes:
- Conducting controlled experiments with buffered systems (e.g., acetate buffer at pH 4.5–5.5 ).
- Using stopped-flow spectrophotometry to capture rapid reaction intermediates.
- Applying multivariate statistical analysis to isolate confounding factors .
Q. What experimental designs are optimal for investigating this compound’s role in enzyme-catalyzed ester hydrolysis?
A two-phase approach is recommended:
- Phase 1 (In vitro): Use purified esterases (e.g., porcine liver esterase) with substrate concentrations spanning 0.1–10 mM. Monitor hydrolysis via UV-Vis spectroscopy at 240 nm (keto group absorption).
- Phase 2 (In silico): Perform molecular docking simulations (e.g., AutoDock Vina) to model enzyme-substrate interactions, validating results with kinetic parameters (Km, Vmax) .
Q. How can researchers address challenges in quantifying this compound’s degradation products during long-term storage?
Degradation pathways (e.g., hydrolysis to 3-oxopentanoic acid) require:
- Periodic sampling and analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Comparative studies using isotopically labeled analogs (e.g., <sup>13</sup>C-Ethylpropionyl acetate) to trace degradation kinetics .
- Stability-indicating methods validated per ICH Q2(R1) guidelines .
Q. What interdisciplinary methodologies enhance the study of this compound’s interactions with lipid membranes?
Combine biophysical and computational techniques:
- Experimental: Langmuir-Blodgett troughs to measure monolayer insertion thermodynamics.
- Computational: Molecular dynamics simulations (e.g., GROMACS) to model bilayer permeability.
- Analytical: Differential scanning calorimetry (DSC) to assess phase behavior changes .
Q. Methodological and Ethical Considerations
Q. How should researchers design studies to comply with ethical standards when using this compound in biological models?
- In vivo studies: Obtain Institutional Animal Care and Use Committee (IACUC) approval, specifying dose ranges and endpoints.
- Data transparency: Disclose all experimental conditions (e.g., solvent purity, temperature) to ensure reproducibility, as mandated by analytical chemistry standards .
- Conflict resolution: Pre-register hypotheses and analytical plans to mitigate bias, following protocols in evidence-based practice guidelines .
Q. What strategies mitigate risks when scaling up this compound synthesis for pilot studies?
- Optimize reaction conditions (e.g., solvent-free esterification) to reduce hazardous waste.
- Implement process analytical technology (PAT) for real-time monitoring of reaction parameters .
- Validate scalability using quality-by-design (QbD) principles, as outlined in pharmaceutical manufacturing guidelines .
Q. Data Interpretation and Reporting
Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?
Discrepancies often stem from force field inaccuracies or solvent effects. Solutions include:
Properties
IUPAC Name |
acetyl pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-7(9)10-6(2)8/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOQAUOJSQUGLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620109 | |
Record name | Acetic pentanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15224-07-4 | |
Record name | Acetic pentanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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